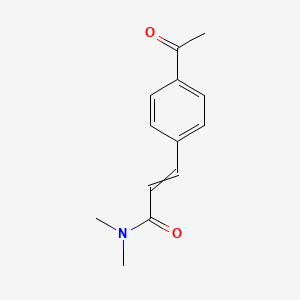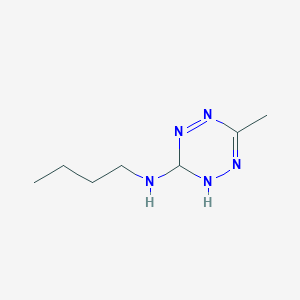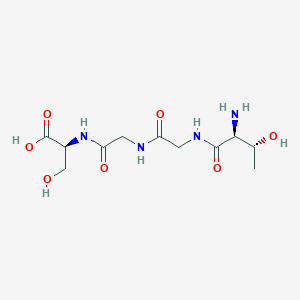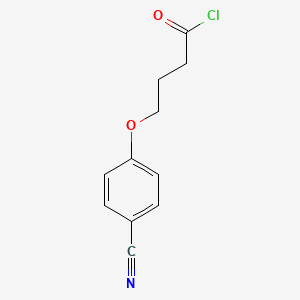
4-(Fluoroethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine: is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is notable for its unique structure, which includes a chloro(dinitro)methyl group, a methoxy group, and a piperidin-1-yl group attached to the triazine ring.
4-(Fluoroethynyl)benzonitrile: is an aromatic compound that features a fluorine atom and an ethynyl group attached to a benzonitrile core. Benzonitriles are aromatic compounds that contain a cyano group attached to a benzene ring. The presence of the fluoroethynyl group makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The synthesis of 2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the triazine ring. The chloro(dinitro)methyl group is introduced through a nitration reaction, while the methoxy and piperidin-1-yl groups are added via substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and purity.
4-(Fluoroethynyl)benzonitrile
The synthesis of this compound can be achieved through a metal-mediated coupling reaction. One common method involves the coupling of 4-fluorobenzonitrile with an ethynylating agent under the influence of a palladium catalyst. This reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently .
Análisis De Reacciones Químicas
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
4-(Fluoroethynyl)benzonitrile
This compound is known to undergo:
Substitution: The fluoro group can be substituted with nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions to form larger aromatic systems.
Addition Reactions: The ethynyl group can undergo addition reactions with various electrophiles to form substituted alkenes
Aplicaciones Científicas De Investigación
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
This compound has applications in:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
4-(Fluoroethynyl)benzonitrile
This compound is used in:
Chemistry: As a building block for the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development.
Industry: Employed in the manufacture of advanced materials and polymers
Mecanismo De Acción
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify biological molecules.
4-(Fluoroethynyl)benzonitrile
The mechanism of action of this compound is primarily based on its ability to participate in nucleophilic substitution and addition reactions. The fluoro and ethynyl groups can interact with biological targets, potentially leading to the formation of bioactive compounds .
Comparación Con Compuestos Similares
2-[Chloro(dinitro)methyl]-4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine
Similar compounds include other triazines with different substituents, such as:
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4-Dinitro-6-methoxy-1,3,5-triazine
4-(Fluoroethynyl)benzonitrile
Similar compounds include other benzonitriles with different substituents, such as:
- 4-Fluorobenzonitrile
- 4-Cyanofluorobenzene
- 4-Fluorophenyl cyanide
These comparisons highlight the unique structural features and reactivity of the compounds .
Propiedades
Número CAS |
919791-42-7 |
|---|---|
Fórmula molecular |
C9H4FN |
Peso molecular |
145.13 g/mol |
Nombre IUPAC |
4-(2-fluoroethynyl)benzonitrile |
InChI |
InChI=1S/C9H4FN/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H |
Clave InChI |
ZSBSVXBDLAGBOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CF)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
![N-[1-(Biphenyl-4-yl)ethyl]-3,4-dichlorobenzamide](/img/structure/B14195338.png)
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)


![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)

![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)


![N-[2-(Cyclohex-1-en-1-yl)ethyl]prop-2-en-1-amine](/img/structure/B14195394.png)

